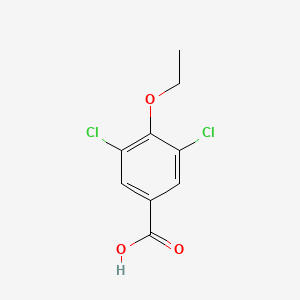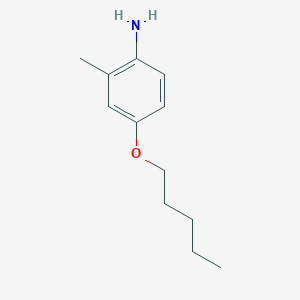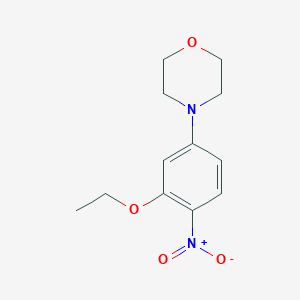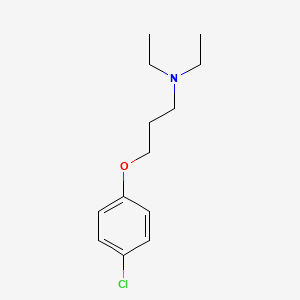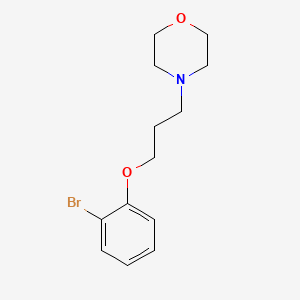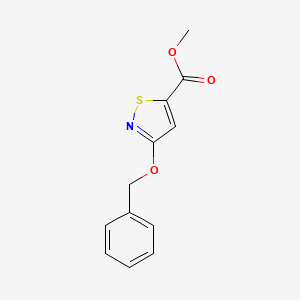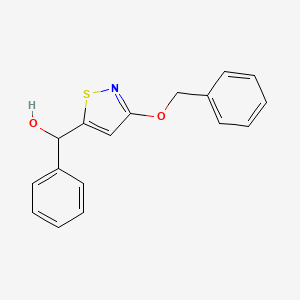
alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol
Übersicht
Beschreibung
Isothiazoles are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
Molecular Structure Analysis
The molecular formula of “alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol” is C17H15NO2S, and its molecular weight is 297.4 g/mol.Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol has been used in a variety of scientific research applications, such as biochemical and physiological experiments, drug discovery, and medical and pharmaceutical research. In biochemical and physiological experiments, this compound has been used to study the effects of various compounds on cell metabolism, gene expression, and other cellular processes. In drug discovery, this compound has been used to identify novel compounds that could be used to treat various diseases. In medical and pharmaceutical research, this compound has been used to investigate the effects of various drugs on the human body.
Wirkmechanismus
The mechanism of action of alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then modulate the activity of those proteins and enzymes. This modulation can have a variety of effects on the body, depending on the specific protein or enzyme that is being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, this compound has been shown to modulate the activity of various proteins and enzymes, which can lead to changes in cell metabolism, gene expression, and other cellular processes. In animal studies, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as modulating the activity of certain neurotransmitters and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol in laboratory experiments is that it is relatively stable and can be easily synthesized. Additionally, this compound is soluble in organic solvents, which makes it easier to use in experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable and can break down over time, which can lead to inaccurate results.
Zukünftige Richtungen
There are a variety of potential future directions for research involving alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol. These include further exploring the biochemical and physiological effects of the compound, investigating its mechanism of action, and studying its potential therapeutic applications. Additionally, research could be done to investigate potential new synthesis methods for this compound and to develop new compounds based on the structure of this compound. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods to reduce the toxicity of the compound.
Eigenschaften
IUPAC Name |
phenyl-(3-phenylmethoxy-1,2-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(14-9-5-2-6-10-14)15-11-16(18-21-15)20-12-13-7-3-1-4-8-13/h1-11,17,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFKAQMHNZXAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC(=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
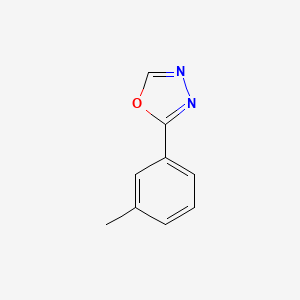
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
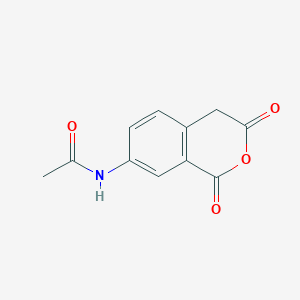
![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)
